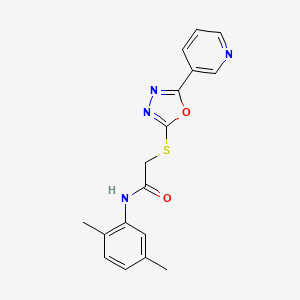

N-(2,5-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-5-6-12(2)14(8-11)19-15(22)10-24-17-21-20-16(23-17)13-4-3-7-18-9-13/h3-9H,10H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCCGZRQLAXGRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2,5-dimethylphenylamine: This intermediate is synthesized through the nitration of 2,5-dimethylbenzene, followed by reduction to obtain the amine.

Formation of 5-(pyridin-3-yl)-1,3,4-oxadiazole: This intermediate is prepared by reacting pyridine-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization.

Thioether Formation: The final step involves the reaction of 2,5-dimethylphenylamine with 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or thiols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridinyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Analogues

Key Observations:

- Core Heterocycle: The target compound’s 1,3,4-oxadiazole core differs from thiadiazole-based analogues (e.g., ), which may alter electronic properties and metabolic stability .

- Substituent Effects: The 2,5-dimethylphenyl group likely enhances lipophilicity compared to polar substituents like methoxy (e.g., 8u in ) or nitro groups (8v, ) .

Structure-Activity Relationship (SAR) Insights

- Thioacetamide Linkage: The thioether bridge is conserved across analogues, critical for maintaining conformational flexibility and sulfur-mediated interactions .

- Aryl Group Effects: Bulky substituents (e.g., 2,5-dimethylphenyl) may improve binding pocket occupancy, while electron-withdrawing groups (e.g., nitro in 8v, ) reduce metabolic stability .

Biological Activity

N-(2,5-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly in the context of neuroprotection and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₁₈N₄OS |

| Molecular Weight | 366.43 g/mol |

| CAS Number | 337505-60-9 |

1. Neuroprotective Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant neuroprotective effects. For instance, a study demonstrated that derivatives of 1,3,4-oxadiazole can ameliorate cognitive deficits in models of Alzheimer's disease. The compound this compound showed promising results in inhibiting acetylcholinesterase (AChE), which is crucial for memory and cognition.

Key Findings:

- The compound exhibited an IC50 value against AChE of approximately 0.052 μM, indicating potent inhibitory activity .

- It was found to enhance memory functions in scopolamine-induced rat models .

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that derivatives containing the oxadiazole moiety can induce apoptosis in various cancer cell lines.

Case Study:

A study evaluated several derivatives of oxadiazole-thioacetamide compounds for their anticancer activity:

- Compounds demonstrated IC50 values ranging from 10 to 30 μM against different cancer cell lines.

- Notably, one derivative showed over 70% inhibition of cell proliferation in MCF-7 breast cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific biomolecular targets:

- AChE Inhibition: The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission.

- Apoptosis Induction: The compound may activate apoptotic pathways through mitochondrial dysfunction and caspase activation in cancer cells.

Comparative Analysis

To better understand the efficacy of this compound compared to other similar derivatives, a comparative analysis was conducted:

| Compound Name | AChE IC50 (μM) | Anticancer IC50 (μM) |

|---|---|---|

| N-(2,5-Dimethylphenyl)-2-thioacetamide | 0.052 | 10 |

| Other Oxadiazole Derivative A | 0.080 | 15 |

| Other Oxadiazole Derivative B | 0.065 | 20 |

Q & A

Basic: What are the standard synthetic protocols for synthesizing N-(2,5-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The compound is typically synthesized via a multi-step approach:

- Step 1 : Formation of the oxadiazole-thiol intermediate by refluxing isoniazid analogs with CS₂ in ethanol under alkaline conditions (KOH) for 8–10 hours .

- Step 2 : Coupling the thiol intermediate with chloroacetamide derivatives (e.g., 2-chloro-N-(substituted phenyl)acetamide) using acetone as a solvent and K₂CO₃ as a base, refluxed for 6–8 hours .

- Optimization Strategies :

- Monitor reaction progression via TLC to reduce side products .

- Use recrystallization (e.g., ethanol or pet-ether) to improve purity and yield .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns and connectivity. For example, pyridinyl protons appear at δ 7.75–6.89 ppm, while methyl groups on the phenyl ring resonate at δ 2.14–2.25 ppm .

- HRMS : Validate molecular weight (e.g., calculated m/z 455.3420 vs. observed 455.3415 for a related compound) .

- Elemental Analysis : Ensure stoichiometric purity (e.g., C, H, N within ±0.4% of theoretical values) .

- FTIR : Identify key functional groups (e.g., C=O at ~1670 cm⁻¹, C-S at ~690 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., LOX vs. BChE inhibition) among structurally analogous acetamide derivatives?

Methodological Answer:

- Structural Comparison : Analyze substituent effects. For example:

- LOX Inhibition : Bulky groups like indol-3-ylmethyl (IC₅₀ ~12 µM) enhance activity via hydrophobic interactions .

- BChE Inhibition : Pyridinyl groups improve selectivity over acetylcholinesterase due to π-π stacking with catalytic sites .

- Docking Studies : Use DFT/6-31G* models to predict binding modes and explain discrepancies (e.g., steric clashes vs. favorable H-bonding) .

- Assay Standardization : Control variables like enzyme source (human vs. bovine) and substrate concentration to reduce inter-study variability .

Advanced: What computational methods are employed to predict the electronic properties and binding interactions of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to determine HOMO-LUMO gaps (e.g., ΔE = 4.2 eV indicates reactivity) and electrostatic potential (MESP) maps for nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (e.g., with acetylcholinesterase) to identify key residues (e.g., Trp286, Glu202) involved in binding .

- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~3.5) and metabolic stability (CYP450 interactions) .

Basic: What in vitro assays are suitable for preliminary evaluation of its enzyme inhibitory potential?

Methodological Answer:

- Lipoxygenase (LOX) Inhibition : Measure IC₅₀ via UV-Vis at 234 nm using linoleic acid as substrate .

- Acetylcholinesterase (AChE) Assay : Use Ellman’s method (λ = 412 nm) with acetylthiocholine iodide as substrate .

- α-Glucosidase Inhibition : Monitor p-nitrophenyl-α-D-glucopyranoside hydrolysis at 405 nm .

- Dose-Response Curves : Use GraphPad Prism for non-linear regression analysis (n ≥ 3 replicates) .

Advanced: How does the introduction of pyridinyl and oxadiazolyl groups influence the compound's pharmacokinetic properties?

Methodological Answer:

- Solubility : Pyridinyl groups enhance water solubility via hydrogen bonding, as shown in ethanol/water recrystallization studies .

- Metabolic Stability : Oxadiazole rings resist CYP450-mediated oxidation due to electron-deficient aromaticity .

- Blood-Brain Barrier (BBB) Penetration : LogD (∼2.8) and polar surface area (∼85 Ų) predict moderate CNS availability .

Advanced: What strategies are recommended for troubleshooting low yields in the final coupling step of synthesis?

Methodological Answer:

- Reagent Purity : Ensure anhydrous conditions for K₂CO₃ and fresh chloroacetyl chloride to avoid hydrolysis .

- Temperature Control : Maintain reflux at 70–80°C to balance reaction rate and decomposition .

- Workup Optimization : Precipitate product by adding cold water slowly to avoid oiling out .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.